6-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
6-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the class of triazoloquinazolines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves the condensation of appropriate hydrazine derivatives with quinazoline precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions
6-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with molecular targets such as histone acetyltransferase PCAF. This interaction inhibits the acetylation of histones, leading to the suppression of gene expression involved in cancer cell growth and proliferation . Molecular docking studies have shown that the compound binds effectively to the active site of PCAF, rationalizing its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-a]quinoxalines: These compounds share a similar triazoloquinazoline core and have been studied for their anticancer and antimicrobial activities.
1,2,4-triazino[4,3-a]quinoxalines: Another class of compounds with similar structural features and biological activities.
Uniqueness
6-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is unique due to its specific substitution pattern and the presence of both dimethoxyphenyl and phenyl groups. This unique structure contributes to its distinct biological activities and potential as a therapeutic agent .
Properties
Molecular Formula |
C23H22N4O3 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C23H22N4O3/c1-29-19-9-8-15(12-20(19)30-2)16-10-17-21(18(28)11-16)22(14-6-4-3-5-7-14)27-23(26-17)24-13-25-27/h3-9,12-13,16,22H,10-11H2,1-2H3,(H,24,25,26) |
InChI Key |
KNVRRPMBPGDYSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(N4C(=NC=N4)N3)C5=CC=CC=C5)C(=O)C2)OC |
Origin of Product |
United States |
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